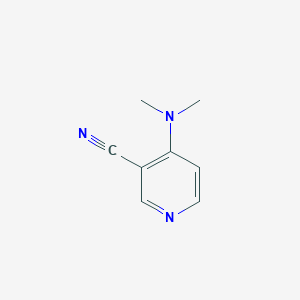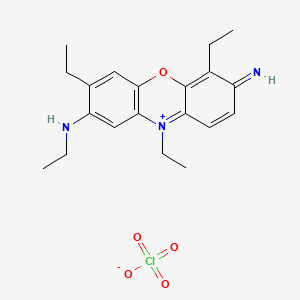![molecular formula C13H18N2O B13820765 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound featuring a diaza-bicyclo[2.2.1]heptane core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane can be achieved through several methods. One notable approach involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications . This method yields products with high enantiomeric ratios and regioselective manipulation capabilities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial applications, particularly in the production of enantiomerically pure compounds for pharmaceutical use .
化学反応の分析
Types of Reactions
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diaza-bicyclo[2.2.1]heptane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as oxidizing and reducing agents for respective reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the diaza-bicyclo[2.2.1]heptane core, which can be further functionalized for specific applications .
科学的研究の応用
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex natural product-like structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of DNA-encoded libraries for drug discovery.
作用機序
The mechanism of action for 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially influencing enzymatic activities and receptor binding .
類似化合物との比較
Similar Compounds
2-Oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share a similar bicyclic structure but differ in their functional groups and applications.
Norbornane: Another bicyclic compound with a different core structure, used in various chemical applications.
Uniqueness
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane stands out due to its diaza-bicyclo[2.2.1]heptane core, which provides unique chemical and biological properties not found in other similar compounds .
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(1R,4R)-2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-10(3-5-13)8-15-9-11-6-12(15)7-14-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m1/s1 |
InChIキー |
KUUJGYZFZYKMST-VXGBXAGGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2C[C@H]3C[C@@H]2CN3 |
正規SMILES |
COC1=CC=C(C=C1)CN2CC3CC2CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)




![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
